molecular formula C21H17N3O3S B11601373 2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11601373
M. Wt: 391.4 g/mol
InChI Key: AEXQRTBLWPBRCD-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and an acetate group attached to a phenyl ring

Preparation Methods

The synthesis of 2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazolotriazole core. Finally, the phenyl acetate group is introduced through esterification reactions .

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, are applicable.

Chemical Reactions Analysis

2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols can replace the acetate group, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate include other thiazolotriazole derivatives, such as:

  • 2-[(5Z)-5-(4-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
  • 2-[(5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • 2-[(5Z)-5-(2-ethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

[2-[(5Z)-5-[(4-ethylphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C21H17N3O3S/c1-3-14-8-10-15(11-9-14)12-18-20(26)24-21(28-18)22-19(23-24)16-6-4-5-7-17(16)27-13(2)25/h4-12H,3H2,1-2H3/b18-12-

InChI Key

AEXQRTBLWPBRCD-PDGQHHTCSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.